![molecular formula C23H22N2O5 B2443242 N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,6-dimethoxybenzamide CAS No. 946367-18-6](/img/structure/B2443242.png)
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,6-dimethoxybenzamide
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Overview
Description
The compound “N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,6-dimethoxybenzamide” is a complex organic molecule that contains a furan ring, a quinoline ring, and a benzamide group . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Quinoline is a heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring. Benzamide is a simple amide derivative of benzoic acid.
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through multi-step organic reactions involving the formation of the furan ring, the quinoline ring, and the attachment of the benzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the connectivity of the furan ring, the quinoline ring, and the benzamide group . The exact structure would depend on the specific locations of these groups within the molecule.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan ring, the quinoline ring, and the benzamide group . Each of these groups can participate in a variety of chemical reactions.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan ring, the quinoline ring, and the benzamide group would likely impact its solubility, melting point, boiling point, and other properties .
Scientific Research Applications
- Furan derivatives have gained prominence in medicinal chemistry as potential antibacterial agents. Researchers have synthesized various furan-containing compounds to combat microbial resistance .
- For instance, nitrofurantoin analogs containing furan scaffolds were tested, but they were found to be biologically inert against Staphylococcus aureus and Streptococcus faecium .
- Synthetic carbamothioyl-furan-2-carboxamide derivatives have demonstrated potential as anti-microbial agents .
- For example, N-(furan-2-ylmethyl)-1H-indole-2-carboxamide derivatives were synthesized and evaluated for their biological activities .
- Subsequent condensation reactions involving HMF led to the synthesis of new compounds, including (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one .
Antibacterial Activity
Anti-Microbial Agents
Drug Design and Synthesis
Catalytic Transformations
Other Therapeutic Properties
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biomolecules like proteins and amino acids .
Mode of Action
It is known that the furan ring in the compound can undergo various reactions, including oxidation and cycloisomerization . These reactions could potentially alter the compound’s interaction with its targets.
Biochemical Pathways
Furan derivatives have been known to participate in various biological activities, including antiviral, anti-inflammatory, and anticancer activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (40451) and molecular formula (C25 H28 N2 O3) suggest that it may have certain pharmacokinetic properties .
Result of Action
Compounds with similar structures have been known to inhibit the in vitro acetylcholinesterase (ache) activity in mice .
Action Environment
It is known that environmental factors can significantly influence the action of chemical compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-28-18-7-3-8-19(29-2)21(18)22(26)24-16-11-10-15-6-4-12-25(17(15)14-16)23(27)20-9-5-13-30-20/h3,5,7-11,13-14H,4,6,12H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVDQMMPMNCGNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-dimethoxybenzamide |
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